molecular formula C19H30O2 B8414205 4-[(Undecyloxy)methyl]benzaldehyde CAS No. 88255-18-9

4-[(Undecyloxy)methyl]benzaldehyde

Cat. No.: B8414205
CAS No.: 88255-18-9
M. Wt: 290.4 g/mol
InChI Key: QKFHHMBNIMJSNF-UHFFFAOYSA-N
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Description

4-[(Undecyloxy)methyl]benzaldehyde is a benzaldehyde derivative featuring an undecyloxy (C₁₁H₂₃O) methyl group at the para position of the aromatic ring. While direct data on this compound is absent in the provided evidence, its structural analogues—such as alkoxy-substituted benzaldehydes (e.g., 4-hexyloxy, 4-octyloxy) and hydroxy-terminated alkoxy derivatives (e.g., 4-(11-hydroxyundecyloxy)benzaldehyde)—offer insights into its likely properties and applications. These compounds are pivotal in organic synthesis, serving as intermediates for macrocyclic compounds, pharmaceuticals, and advanced materials .

Properties

CAS No.

88255-18-9

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

4-(undecoxymethyl)benzaldehyde

InChI

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-15-21-17-19-13-11-18(16-20)12-14-19/h11-14,16H,2-10,15,17H2,1H3

InChI Key

QKFHHMBNIMJSNF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOCC1=CC=C(C=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key physical and structural attributes of 4-[(Undecyloxy)methyl]benzaldehyde and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (K) Key Applications Synthesis Method
4-Methoxybenzaldehyde C₈H₈O₂ 136.15 477–479 (at 1 atm) Flavoring agent, pharmaceutical precursor Methylation of 4-hydroxybenzaldehyde
4-(Hexyloxy)benzaldehyde C₁₃H₁₈O₂ 206.28 422–424 (0.0007 bar) Organic synthesis intermediates Alkylation of 4-hydroxybenzaldehyde
4-(Octyloxy)benzaldehyde C₁₅H₂₂O₂ 234.33 423–424 (0.001 bar) Surfactants, liquid crystals Similar to hexyloxy derivative
4-(11-Hydroxyundecyloxy)benzaldehyde C₁₈H₂₈O₃ 292.42 Not reported Polymer precursors, macrocyclic synthesis Hydroxylation of alkoxybenzaldehyde
This compound* C₁₉H₃₀O₂ 290.44 (estimated) ~450–470 (estimated) Potential use in surfactants, dendrimers Likely alkylation of 4-hydroxybenzaldehyde

Notes:

  • Boiling points for hexyloxy and octyloxy derivatives were measured under reduced pressure (0.0007–0.001 bar), explaining their lower values compared to atmospheric boiling points .
  • The hydroxy group in 4-(11-hydroxyundecyloxy)benzaldehyde enhances polarity, making it more soluble in polar solvents than non-hydroxylated analogues .

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